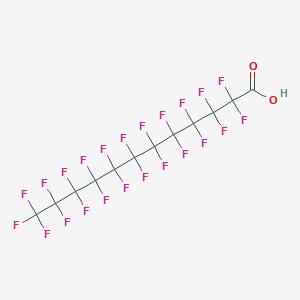
Perfluorododecanoic acid
Descripción general
Descripción
Perfluorododecanoic acid (PFDA) is a fluorosurfactant and has been used in industry . It is a member of the group of polyfluoroalkyl substances (PFAS), more specifically, it is also a perfluoroalkyl acid (PFAA) . PFDA is resistant to heat, oil, stains, grease, and water, therefore it has been used in stain and greaseproof coating for furniture, packaging, and carpet . It has a relatively high toxicity and can promote tumor growth .
Synthesis Analysis
While specific synthesis methods for PFDA were not found, it is known that perfluorinated compounds (PFCs) are a large group of organic compounds that are characterized by a fully or partially fluorinated hydrophobic and lipophobic carbon chain attached to one or more different hydrophilic functional groups .
Molecular Structure Analysis
The chemical formula of PFDA is C12HF23O2 . It is a perfluoroalkyl substance (PFAS) and has a unique hydrophobicity and oleophobicity .
Physical And Chemical Properties Analysis
PFDA is a solid white powder that is odorless . It has a melting point of 77–81 °C and a boiling point of 218 °C .
Aplicaciones Científicas De Investigación
Immunotoxicology
Investigating Immune Response Alterations: PFDoA’s impact on the immune system has been a subject of toxicological research. It has been found to affect immune response by inhibiting caspase-1 activation and suppressing inflammasome assemblies, leading to decreased expression of critical cytokines and immune function markers . This makes PFDoA a valuable substance for studying deflected immune functions and related pathologies .
Environmental Science
PFDoA in Environmental Pollutant Studies: As a persistent environmental pollutant, PFDoA’s resistance to degradation and its bioaccumulation in various organisms make it an important chemical for environmental studies. It serves as a model compound for examining the persistence and long-term effects of pollutants in ecosystems .
Pharmacology
Cognitive and Reproductive Health Research: In pharmacological research, PFDoA has been used to study its effects on cognitive and reproductive health. Studies have shown that PFDoA can induce cognitive deficits in adult rats and affect testicular function, providing insights into the potential health risks of environmental exposure to such chemicals .
Analytical Chemistry
Role in Analytical Method Development: PFDoA’s unique properties are exploited in analytical chemistry for the development of new analytical methods. Its stability and resistance to heat and chemicals make it a suitable candidate for studying the electrochemical mineralization of persistent organic pollutants .
Material Science
Applications in Material Coatings: In material science, PFDoA has been used in the development of stain and grease-proof coatings for various materials, including furniture, packaging, and textiles. Its hydrophobic and oleophobic properties are valuable for creating protective coatings that resist oil, stains, grease, and water .
Mecanismo De Acción
Target of Action
Perfluorodecanoic acid (PFDA) is a type of perfluoroalkyl acid (PFAA) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
PFDA’s mode of action involves its interaction with its primary targets, leading to changes in the body. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . Furthermore, PFDA can influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .
Biochemical Pathways
PFDA affects several biochemical pathways. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition can lead to an accumulation of fatty acids in the body, potentially leading to various health issues. Additionally, PFDA has been shown to affect the antioxidative defense system in erythrocytes (red blood cells) .
Pharmacokinetics
The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . This suggests that PFDA, being a similar compound, may also have a long half-life in the human body.
Result of Action
The primary result of PFDA’s action is its potential toxicity. It has a relatively high toxicity and can promote tumor growth . Furthermore, PFDA decreases the viability of PC12 cells when used at a concentration of 100 µM. It also increases reactive oxygen species (ROS) and malondialdehyde (MDA) levels and reduces the mitochondrial membrane potential in PC12 cells .
Action Environment
It is persistent in the environment due to its resistance to hydrolysis, photolysis, and biodegradation . Exposure to PFDA can occur via inhalation of indoor and outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in water or soil can lead to its uptake by plants, potentially leading to exposure and accumulation of PFDA in humans and other organisms .
Safety and Hazards
PFDA is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .
Direcciones Futuras
Given the stability of long-chain PFAAs in the human body, these chemicals might cause considerable public health problems . The toxic effects of PFAAs have been previously reported to include tumor induction, reproductive and developmental toxicity, endocrine disruption, neurotoxicity, and immunotoxicity . More research is needed to fully understand the mechanisms of action and the full range of health effects of PFDA .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGONMQFMIYUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23COOH, C12HF23O2 | |
| Record name | Perfluoro-n-dodecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031861 | |
| Record name | Perfluorododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-55-1 | |
| Record name | Perfluorododecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorododecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricosafluorododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORODODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



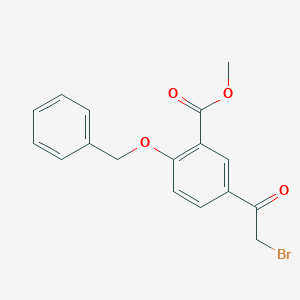
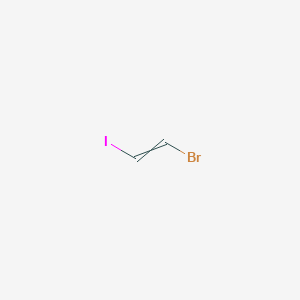
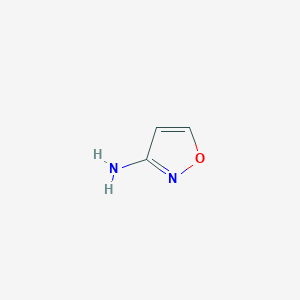
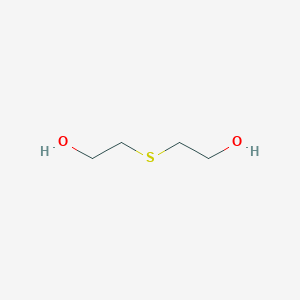
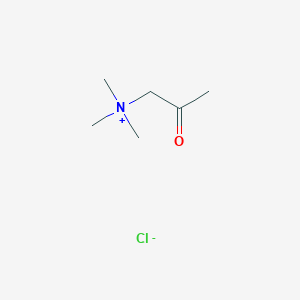

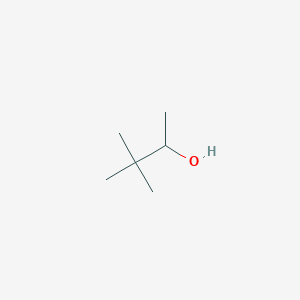
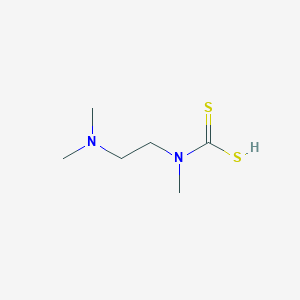
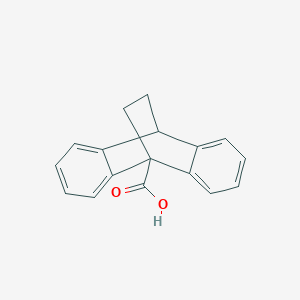
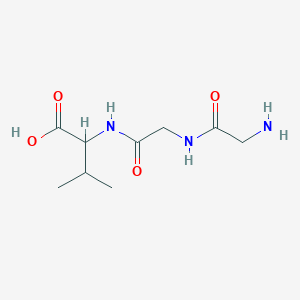

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
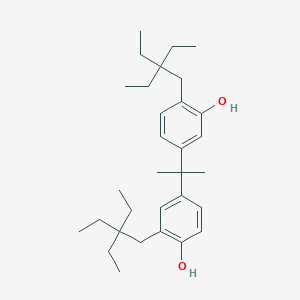
![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)